5-Bromo-1,3,4-thiadiazol-2-amine
Overview
Description
5-Bromo-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a bromine atom, a thiadiazole ring, and an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones , which have diverse biological activities.
Mode of Action
It is known to be used in the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones .
Result of Action
It is known to be used in the synthesis of various compounds with diverse biological activities .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used as a key building block in the synthesis of compounds with diverse biological activities
Cellular Effects
It has been suggested that it may have potential anticancer effects on various cell lines
Molecular Mechanism
It is known to be involved in the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones . These compounds have diverse biological activities, suggesting that 5-Bromo-1,3,4-thiadiazol-2-amine may exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to be used in the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones , suggesting that it may interact with various enzymes or cofactors in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine typically involves the bromination of 1,3,4-thiadiazol-2-amine. One common method includes dissolving 1,3,4-thiadiazol-2-amine in methanol and adding bromine dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete bromination .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized by using continuous flow reactors and automated systems to control the reaction conditions precisely. This method enhances the yield and purity of the final product while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Scientific Research Applications
5-Bromo-1,3,4-thiadiazol-2-amine has numerous applications in scientific research:
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the bromine atom.
5-Chloro-1,3,4-thiadiazol-2-amine: A chlorine-substituted analog with comparable reactivity but different physicochemical properties.
Uniqueness: 5-Bromo-1,3,4-thiadiazol-2-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQQFBHCFPEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394667 | |
Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37566-39-5 | |
Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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